molecular formula C7H5BrF2O2 B12306351 2-Bromo-5-(difluoromethoxy)phenol

2-Bromo-5-(difluoromethoxy)phenol

Cat. No.: B12306351
M. Wt: 239.01 g/mol
InChI Key: IGPYTMVVDVRWHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(difluoromethoxy)phenol is an organic compound with the molecular formula C7H5BrF2O2 It is a brominated phenol derivative, characterized by the presence of a bromine atom and a difluoromethoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(difluoromethoxy)phenol can be achieved through several methods. One common approach involves the bromination of 5-(difluoromethoxy)phenol using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at room temperature or slightly elevated to ensure efficient bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(difluoromethoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted phenols or ethers.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-Bromo-5-(difluoromethoxy)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-5-(difluoromethoxy)phenol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as carbonic anhydrase and acetylcholinesterase by binding to their active sites. The bromine and difluoromethoxy groups play a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(difluoromethoxy)phenol is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals .

Properties

Molecular Formula

C7H5BrF2O2

Molecular Weight

239.01 g/mol

IUPAC Name

2-bromo-5-(difluoromethoxy)phenol

InChI

InChI=1S/C7H5BrF2O2/c8-5-2-1-4(3-6(5)11)12-7(9)10/h1-3,7,11H

InChI Key

IGPYTMVVDVRWHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.